molecular formula C17H23ClN2O3 B14788879 Tert-butyl 2-[(4-chlorophenyl)methylcarbamoyl]pyrrolidine-1-carboxylate

Tert-butyl 2-[(4-chlorophenyl)methylcarbamoyl]pyrrolidine-1-carboxylate

Cat. No.: B14788879
M. Wt: 338.8 g/mol
InChI Key: PLTFSYLPECZQMS-UHFFFAOYSA-N
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Description

®-tert-Butyl 2-((4-chlorobenzyl)carbamoyl)pyrrolidine-1-carboxylate is a synthetic organic compound with the molecular formula C17H23ClN2O3 It is characterized by the presence of a pyrrolidine ring, a tert-butyl ester group, and a 4-chlorobenzyl carbamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 2-((4-chlorobenzyl)carbamoyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 4-Chlorobenzyl Carbamoyl Group: This step involves the reaction of the pyrrolidine derivative with 4-chlorobenzyl isocyanate under controlled conditions.

    Esterification: The final step involves the esterification of the intermediate compound with tert-butyl chloroformate to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 2-((4-chlorobenzyl)carbamoyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiolates in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

®-tert-Butyl 2-((4-chlorobenzyl)carbamoyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 2-((4-chlorobenzyl)carbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 2-((4-chlorobenzyl)carbamoyl)pyrrolidine-1-carboxylate: Lacks the ®-configuration.

    tert-Butyl 2-((4-bromobenzyl)carbamoyl)pyrrolidine-1-carboxylate: Contains a bromine atom instead of chlorine.

    tert-Butyl 2-((4-methylbenzyl)carbamoyl)pyrrolidine-1-carboxylate: Contains a methyl group instead of chlorine.

Uniqueness

®-tert-Butyl 2-((4-chlorobenzyl)carbamoyl)pyrrolidine-1-carboxylate is unique due to its specific ®-configuration, which can influence its stereochemistry and biological activity. The presence of the 4-chlorobenzyl group also imparts distinct chemical properties compared to its analogs.

This detailed article provides a comprehensive overview of ®-tert-Butyl 2-((4-chlorobenzyl)carbamoyl)pyrrolidine-1-carboxylate, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H23ClN2O3

Molecular Weight

338.8 g/mol

IUPAC Name

tert-butyl 2-[(4-chlorophenyl)methylcarbamoyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H23ClN2O3/c1-17(2,3)23-16(22)20-10-4-5-14(20)15(21)19-11-12-6-8-13(18)9-7-12/h6-9,14H,4-5,10-11H2,1-3H3,(H,19,21)

InChI Key

PLTFSYLPECZQMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)NCC2=CC=C(C=C2)Cl

Origin of Product

United States

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